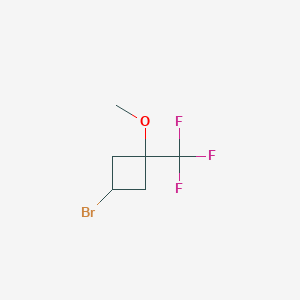

3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

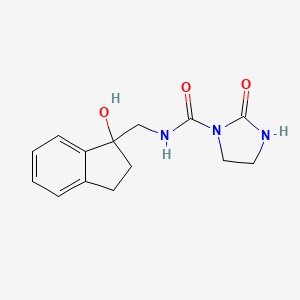

Übersicht

Beschreibung

The compound "3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane" is not directly mentioned in the provided papers. However, the papers discuss various bromo- and methoxy-substituted cyclobutane derivatives, which can offer insights into the reactivity and properties of similar compounds. For instance, the reaction of bromo-substituted cyclobutanones with nucleophiles can lead to the formation of cyclopropane bis-lactones, as seen in the reaction of 3-bromo-5-methoxyfuran-2(5H)-one . Additionally, the use of bromoacetyl-substituted coumarins for derivatization in chromatography suggests potential applications for bromo- and methoxy-substituted compounds in analytical chemistry .

Synthesis Analysis

The synthesis of bromo- and methoxy-substituted cyclobutane derivatives can involve various strategies, including the reaction of bromocyclobutanones with nucleophiles . For example, the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with methanolic potassium hydroxide can yield methoxy-substituted butyrates and lactones . Similarly, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles can lead to cyclopropane bis-lactones . These reactions often involve intermediates that undergo ring-opening followed by nucleophilic substitution of the halogen.

Molecular Structure Analysis

The molecular structure of bromo- and methoxy-substituted cyclobutane derivatives can be complex, as demonstrated by the X-ray crystallography used to determine the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate . The presence of substituents can influence the geometry and electronic structure of the cyclobutane ring, as seen in the photoelectron spectra and semi-empirical calculations of 3,3,4,4-tetramethyl-1,2-bis(methoxyimino)cyclobutane isomers .

Chemical Reactions Analysis

Bromo- and methoxy-substituted cyclobutane derivatives can participate in a variety of chemical reactions. The reactivity can be influenced by the presence of the bromo and methoxy groups, as well as other substituents. For instance, the reaction of 2-bromo- and 2,2-dibromo-cyclobutanones with alcoholic potassium hydroxide can lead to different products depending on the reaction conditions . The formation of cyclopropane bis-lactones from 3-bromo-5-methoxyfuran-2(5H)-one also illustrates the potential for ring closure and nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and methoxy-substituted cyclobutane derivatives can vary widely. The introduction of a methoxy group can affect the polarity and solubility of the compound, while the bromo group can enhance reactivity towards nucleophilic substitution. The fluorescent properties of 3-bromoacetyl-7-methoxycoumarin suggest that similar compounds could be used as fluorescent tags in analytical applications . The ionization potentials and electronic structures of methoxyimino-substituted cyclobutanes provide insights into the electronic effects of methoxy groups on the cyclobutane ring .

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Reactions

One application involves palladium-catalyzed reactions where cyclobutanones, similar to 3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane, react with aryl bromides. This process facilitates the formation of arylated benzolactones through carbon-carbon bond cleavage and formation, showcasing the compound's potential in creating complex organic molecules (Matsuda, Shigeno, & Murakami, 2008).

Electrospray Ionization Mass Spectrometry

Another study used electrospray ionization mass spectrometry (ESI-MS) coupled with a microreactor to investigate reactions proceeding via radical cations as reactive intermediates. This research highlights the utility of this compound in studying preparatively interesting electron-transfer-initiated chain reactions (Meyer & Metzger, 2003).

Lewis Acid-Catalyzed Reactions

Lewis acid-catalyzed reactions represent another area of application, where cyclobutane derivatives are used to construct functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes. This demonstrates the chemical's role in facilitating complex molecular rearrangements and the synthesis of new organic structures (Yao & Shi, 2007).

Synthesis and Structural Analysis

The synthesis and structural analysis of derivatives also form a crucial part of the research on this compound. Studies have focused on understanding the conformation and behavior of cyclobutane derivatives through X-ray crystallography, providing insights into their molecular geometry and potential applications in material science and synthetic chemistry (Kirillov, Nikiforova, & Dmitriev, 2015).

Conformational Behavior Studies

Research into the conformational behavior of cyclobutane derivatives, including those similar to this compound, has shed light on their physical properties and reactions under various conditions. This knowledge aids in the development of new materials and in the improvement of synthetic methodologies (Powell et al., 1988).

Eigenschaften

IUPAC Name |

3-bromo-1-methoxy-1-(trifluoromethyl)cyclobutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrF3O/c1-11-5(6(8,9)10)2-4(7)3-5/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWBOPHLDDTOAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2531155.png)

![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)

![2-methyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2531162.png)

![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)

![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)